molecular formula C18H22N4OS B13351615 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide

Cat. No.: B13351615
M. Wt: 342.5 g/mol
InChI Key: QFHXZCMQXYOZCK-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is a complex organic compound that features a benzimidazole moiety, a thioether linkage, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization. The thioether linkage is introduced by reacting the benzimidazole with an appropriate alkylating agent, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The thioether linkage and cyanocyclohexyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is unique due to its combination of a benzimidazole moiety, a thioether linkage, and a cyanocyclohexyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)-N-methylpropanamide

InChI

InChI=1S/C18H22N4OS/c1-13(24-17-20-14-8-4-5-9-15(14)21-17)16(23)22(2)18(12-19)10-6-3-7-11-18/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,20,21)

InChI Key

QFHXZCMQXYOZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1(CCCCC1)C#N)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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